![molecular formula C5H9NaO3S B2955422 Sodium tetrahydropyransulfinate CAS No. 1516140-99-0](/img/structure/B2955422.png)
Sodium tetrahydropyransulfinate
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Overview
Description
Sodium tetrahydropyransulfinate, also known as Baran THPS-Na Reagent or Sodium oxane-4-sulfinate, is a compound with the empirical formula C5H9NaO3S . It has a molecular weight of 172.18 . This compound is a part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .
Molecular Structure Analysis
The SMILES string of Sodium tetrahydropyransulfinate is O=S(C1CCOCC1)[O-].[Na+] . This indicates that it contains a sodium atom, a sulfate group, and a tetrahydropyran ring.Chemical Reactions Analysis
Sodium tetrahydropyransulfinate is used as a catalyst in C-C Bond Formation and C-H Activation reactions . The regioselectivity of these reactions can be effectively tuned by modifying the pH and solvent selection .Physical And Chemical Properties Analysis
Sodium tetrahydropyransulfinate is a solid substance . It is used as a catalyst in chemical reactions, specifically in C-C Bond Formation and C-H Activation .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of sodium oxane-4-sulfinate, focusing on unique applications:
Biomaterial Applications
Sodium oxane-4-sulfinate is utilized in the field of biomaterials, particularly in enhancing properties through sulfonation. This chemical modification process introduces sulfonic acid groups, which can significantly improve biomaterial performance. Applications include hydrogels, scaffolds, and nanoparticles, with benefits such as improved cellular responses like adhesion, proliferation, and differentiation .
Synthetic Applications
In synthetic chemistry, sodium oxane-4-sulfinate serves as a versatile building block for preparing valuable organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent under various conditions, contributing to S–S, N–S, and C–S bond-forming reactions .
Drug Development
The compound’s sulfonate salts are beneficial in drug development, especially in the isolation and crystallization of challenging drug substances. They serve as counter-ions to enhance the solubility and stability of pharmaceuticals .
Safety and Hazards
Sodium tetrahydropyransulfinate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
sodium;oxane-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7)5-1-3-8-4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKFXIXTDFEIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1516140-99-0 |
Source
|
Record name | sodium oxane-4-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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